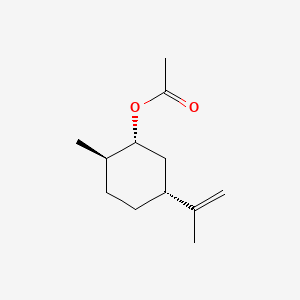

(-)-Dihydrocarvyl acetate

Beschreibung

See also: Dihydrocarvyl acetate, (+-)- (related).

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57287-13-5 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |

InChI-Schlüssel |

TUSIZTVSUSBSQI-YUSALJHKSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |

Kanonische SMILES |

CC1CCC(CC1OC(=O)C)C(=C)C |

Dichte |

0.943-0.954 |

Physikalische Beschreibung |

colourless to pale yellow liquid |

Löslichkeit |

slightly soluble in water; soluble in alcohol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biosynthesis of (-)-Dihydrocarvyl Acetate in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-dihydrocarvyl acetate (B1210297), a significant monoterpenoid found in various Mentha species. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes current knowledge on the well-established upstream pathway of its precursors and proposes a scientifically grounded pathway for its formation, drawing parallels with known enzymatic reactions in Mentha monoterpene metabolism. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Monoterpenoid Biosynthesis in Mentha

The genus Mentha is renowned for its production of a diverse array of monoterpenes, which are the primary constituents of their essential oils. In spearmint (Mentha spicata), the characteristic flavor and aroma are attributed to the high accumulation of (-)-carvone (B1668593).[1] The biosynthesis of these C10 isoprenoids is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through a series of specialized enzymatic reactions.[1] Understanding the intricacies of these pathways is crucial for developing strategies to improve yield and for the potential biotechnological production of valuable monoterpenoids.

The Proposed Biosynthetic Pathway of (-)-Dihydrocarvyl Acetate

The biosynthesis of this compound is believed to follow the general monoterpene pathway, originating from geranyl diphosphate (B83284) (GPP). The pathway to its likely precursor, (-)-carvone, is well-documented. The subsequent steps to this compound are proposed based on the detection of intermediates in Mentha species and the known activities of reductase and acetyltransferase enzymes in mint.

The proposed pathway is as follows:

Geranyl Diphosphate → (-)-Limonene (B1674923) → (-)-trans-Carveol (B1215196) → (-)-Carvone → (-)-Dihydrocarvone → (-)-Dihydrocarveol (B1197605) → this compound

The initial, well-characterized steps are catalyzed by:

-

(-)-Limonene Synthase (LS): Cyclizes geranyl diphosphate to form (-)-limonene.

-

(-)-Limonene-6-hydroxylase (L6OH): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to (-)-trans-carveol.[2]

-

(-)-trans-Carveol Dehydrogenase (CD): Oxidizes (-)-trans-carveol to (-)-carvone.[2][3]

The subsequent, putative steps are:

-

(-)-Carvone Reductase (putative): Reduces the C1=C6 double bond of (-)-carvone to yield (-)-dihydrocarvone. While this specific enzyme has not been isolated, the conversion is known to occur.[4]

-

(-)-Dihydrocarvone Reductase/Dehydrogenase (putative): Reduces the C2 carbonyl group of (-)-dihydrocarvone to a hydroxyl group, forming (-)-dihydrocarveol. Reductases capable of acting on cyclic monoterpene ketones are well-documented in Mentha.[4][5]

-

(-)-Dihydrocarveol Acetyltransferase (putative): Catalyzes the acetylation of the hydroxyl group of (-)-dihydrocarveol using acetyl-CoA as the acetyl donor to produce this compound. Alcohol acetyltransferases are known to be active in Mentha species.[6]

Quantitative Data

Quantitative analysis of the essential oil composition of Mentha species provides insights into the relative abundance of this compound and its precursors. The kinetic properties of the enzymes in the well-established part of the pathway have also been characterized.

Table 1: Relative Abundance of Key Metabolites in the Essential Oil of select Mentha Species

| Compound | Mentha spicata (%) | Mentha arvensis (%) | Reference(s) |

| (-)-Carvone | 55.03 - 77.5 | 59.58 | [7][8] |

| (-)-Limonene | 6.9 - 31.14 | 31.14 | [7] |

| (-)-Dihydrocarveol | 17.94 | Not Reported | [7] |

| This compound | 7.69 | Not Reported | [7] |

| trans-Dihydrocarvone | Not Reported | 2.32 | [7] |

Table 2: Kinetic Properties of Characterized Enzymes in Related Monoterpene Pathways in Mentha

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |

| Menthone:(-)-(3R)-menthol reductase | (-)-Menthone | 3.0 | 0.6 | Neutral | [4][5] |

| Menthone:(-)-(3R)-menthol reductase | (+)-Isomenthone | 41 | - | Neutral | [4][5] |

| Menthone:(+)-(3S)-neomenthol reductase | (-)-Menthone | 674 | 0.06 | 9.3 | [4][5] |

| Menthone:(+)-(3S)-neomenthol reductase | (+)-Isomenthone | > 1000 | - | 9.3 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound and for assaying the activity of the enzymes in its proposed biosynthetic pathway.

Extraction and GC-MS Analysis of Essential Oils from Mentha

This protocol is adapted from established methods for the analysis of terpenoids in plant tissues.[9][10][11][12]

Objective: To extract and quantify this compound and related monoterpenoids from Mentha leaves.

Materials:

-

Fresh or dried Mentha leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane (B92381) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5 or equivalent)

-

Autosampler vials

Procedure:

-

Sample Preparation: Freeze fresh Mentha leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle. For dried leaves, grind directly.

-

Extraction: Suspend a known weight of the powdered leaf material (e.g., 1 g) in hexane (e.g., 10 mL). Vortex vigorously for 1 minute and then sonicate for 15 minutes.

-

Drying and Filtration: Pass the hexane extract through a column containing anhydrous sodium sulfate to remove any water.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 60°C for 2 minutes, ramp at 3°C/minute to 180°C, then at 20°C/minute to 280°C, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Electron impact (EI) mode at 70 eV.

-

Mass scan range: 40-500 m/z.

-

-

-

Compound Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantify the relative abundance of each compound by peak area normalization.

Enzyme Assay for Putative (-)-Dihydrocarvone Reductase

This protocol is based on established assays for monoterpene reductases in Mentha.[4]

Objective: To measure the NADPH-dependent reduction of (-)-dihydrocarvone to (-)-dihydrocarveol.

Materials:

-

Plant protein extract (from Mentha glandular trichomes or a heterologous expression system)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0)

-

(-)-Dihydrocarvone (substrate)

-

NADPH (cofactor)

-

Hexane

-

GC-MS

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.

-

Initiate Reaction: Add NADPH to a final concentration of 1 mM and (-)-dihydrocarvone (dissolved in a minimal amount of ethanol) to a final concentration of 200 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Extraction: Stop the reaction by adding an equal volume of hexane. Vortex vigorously to extract the product.

-

Analysis: Analyze the hexane layer by GC-MS to identify and quantify the (-)-dihydrocarveol produced.

Enzyme Assay for Putative (-)-Dihydrocarveol Acetyltransferase

This protocol is adapted from general methods for assaying alcohol acetyltransferase activity.[13][14]

Objective: To measure the acetyl-CoA-dependent acetylation of (-)-dihydrocarveol.

Materials:

-

Plant protein extract

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

(-)-Dihydrocarveol (substrate)

-

Acetyl-CoA (co-substrate)

-

Hexane

-

GC-MS

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.

-

Initiate Reaction: Add acetyl-CoA to a final concentration of 500 µM and (-)-dihydrocarveol to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop Reaction and Extraction: Stop the reaction and extract the product with hexane.

-

Analysis: Analyze the hexane extract by GC-MS to identify and quantify the this compound formed.

Conclusion

The biosynthesis of this compound in Mentha species represents an intriguing branch of the well-studied monoterpene metabolic network. While the upstream pathway leading to (-)-carvone is well-established, the final reductive and acetylation steps are yet to be fully characterized at the enzymatic and genetic levels. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for future research aimed at isolating and characterizing the specific enzymes involved. Such studies will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of Mentha to produce high-value flavor and fragrance compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. aensiweb.com [aensiweb.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]

Spectroscopic characterization of (-)-dihydrocarvyl acetate (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (-)-dihydrocarvyl acetate (B1210297), a monoterpenoid ester. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic fingerprint of the molecule. Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (-)-dihydrocarvyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of this compound and typical chemical shift ranges for its constituent functional groups. Experimental values may vary slightly based on solvent and instrument conditions.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.75 | s | 1H | =CH₂ (vinylic) |

| ~4.72 | s | 1H | =CH₂ (vinylic) |

| ~4.65 | m | 1H | H-C-O (methine) |

| ~2.05 | s | 3H | O-C(=O)-CH₃ (acetate methyl) |

| ~1.75 | s | 3H | C(=CH₂)-CH₃ (vinylic methyl) |

| ~1.0-2.2 | m | 8H | Cyclohexyl ring protons |

| ~0.95 | d | 3H | CH-CH₃ (cyclohexyl methyl) |

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170.5 | Quaternary | C=O (ester carbonyl) |

| ~148.0 | Quaternary | C =CH₂ (vinylic) |

| ~109.5 | Secondary | C=C H₂ (vinylic) |

| ~75.0 | Tertiary | C -O (methine) |

| ~45.0 | Tertiary | Cyclohexyl methine |

| ~40.5 | Tertiary | Cyclohexyl methine |

| ~34.0 | Secondary | Cyclohexyl methylene |

| ~30.5 | Secondary | Cyclohexyl methylene |

| ~27.5 | Secondary | Cyclohexyl methylene |

| ~21.0 | Primary | O-C(=O)-C H₃ (acetate methyl) |

| ~20.5 | Primary | C(=CH₂)-C H₃ (vinylic methyl) |

| ~19.5 | Primary | CH-C H₃ (cyclohexyl methyl) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3075 | Medium | =C-H Stretch | Alkene |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1240 | Strong | C-O Stretch | Ester |

| ~890 | Strong | =C-H Bend (out-of-plane) | Alkene |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃COOH]⁺ |

| 121 | High | [M - CH₃COOH - CH₃]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2][3]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1][4]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

The final solution height in the tube should be approximately 4-5 cm.[1]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass all expected proton or carbon signals.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton connectivity.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or ethanol, followed by a dry tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Instrument Setup and Data Acquisition :

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, a resolution of 4 cm⁻¹ is sufficient, with 16-32 scans co-added to improve the signal-to-noise ratio.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

-

Data Processing :

-

The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the key functional groups in the molecule.

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

Instrument Setup and Data Acquisition :

-

Gas Chromatograph (GC) :

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.

-

Employ a temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

Mass Spectrometer (MS) :

-

-

Data Processing :

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

A mass spectrum is generated for the corresponding peak in the TIC.

-

The spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the base peak (the most intense peak, assigned a relative intensity of 100%).

-

Analyze the fragmentation pattern to confirm the structure by identifying characteristic neutral losses and fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound(20777-49-5) 1H NMR spectrum [chemicalbook.com]

- 2. TRANS-P-MENTHANE-3,8-DIOL(3564-98-5) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0039095) [hmdb.ca]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. compoundchem.com [compoundchem.com]

- 8. Dihydrocarvyl acetate [webbook.nist.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Chirality and Absolute Configuration of (-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid, is a chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries. Its stereochemistry plays a pivotal role in its biological activity and sensory properties. This technical guide provides a comprehensive overview of the chirality and absolute configuration of (-)-dihydrocarvyl acetate, including its stereoisomers, synthesis, and detailed analytical methodologies for stereochemical determination.

Introduction to the Chirality of Dihydrocarvyl Acetate

Dihydrocarvyl acetate possesses three chiral centers, giving rise to a total of 2³ = 8 possible stereoisomers. The nomenclature and relative stereochemistry of these isomers are derived from its precursor, dihydrocarveol (B1210190). The four diastereomeric forms of dihydrocarveol are dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol. Each of these diastereomers exists as a pair of enantiomers (+ and -).

The commercially available "this compound" is typically a mixture of stereoisomers derived from the acetylation of (-)-dihydrocarveol (B1197605). The predominant isomer in this mixture is the acetate of the dihydrocarveol stereoisomer. The absolute configuration of the main isomer of (-)-dihydrocarveol has been determined to be (1R, 2R, 5R)-2-methyl-5-(1-methylethenyl)cyclohexanol. Consequently, the main isomer of This compound is (1R, 2R, 5R)-2-methyl-5-(1-methylethenyl)cyclohexyl acetate .

Stereochemical Pathway and Synthesis

The synthesis of this compound typically starts from the naturally occurring chiral molecule, (R)-(-)-carvone. The synthetic pathway involves two key steps: the stereoselective reduction of the carbon-carbon double bond of the cyclohexenone ring and the reduction of the carbonyl group, followed by acetylation.

Caption: Synthetic pathway from (R)-(-)-carvone to this compound.

Experimental Protocols

A common method for the stereoselective reduction of the endocyclic double bond of carvone involves catalytic hydrogenation or the use of reducing agents like L-Selectride.

Protocol using L-Selectride:

-

Dissolve (R)-(-)-carvone (1 equivalent) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride (lithium tri-sec-butylborohydride), typically as a 1.0 M solution in THF (1.1 equivalents), to the cooled solution while maintaining vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) (e.g., 3M) and hydrogen peroxide (30%).

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of dihydrocarveol isomers.

The mixture of (-)-dihydrocarveol isomers is then acetylated to yield this compound.

Protocol using Acetic Anhydride (B1165640) and Pyridine (B92270):

-

Dissolve the mixture of (-)-dihydrocarveol isomers (1 equivalent) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding methanol.

-

Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica (B1680970) gel if necessary.

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its precursor are summarized below. Note that values for commercial samples often represent a mixture of isomers.

| Property | (-)-Dihydrocarveol (mixture of isomers) | This compound (mixture of isomers) |

| Molecular Formula | C₁₀H₁₈O | C₁₂H₂₀O₂ |

| Molecular Weight | 154.25 g/mol | 196.29 g/mol |

| Appearance | - | Colorless to pale yellow liquid[1] |

| Boiling Point | - | 232-234 °C[1] |

| Density (20 °C) | ~0.926 g/mL | ~0.947 g/mL[2] |

| Refractive Index (n20/D) | 1.476-1.479 | 1.458-1.463[1] |

| Optical Rotation [α]D | ~ -20° (neat) | ≤ -55° (neat)[3] |

NMR Data for (1R,2R,5R)-Dihydrocarveol (Major Isomer of (-)-Dihydrocarveol):

| Nucleus | Chemical Shift (ppm) in CDCl₃ |

| ¹³C | 149.8, 109.0, 76.8, 44.5, 40.9, 40.4, 33.6, 31.5, 21.2, 18.7 |

| ¹H | 4.70 (2H, m), 3.19 (1H, m), 2.01 (2H, m), 1.77 (2H, m), 1.73 (3H, s), 1.69 (1H, m), 1.21 (2H, m), 1.09 (1H, m), 1.03 (3H, d) |

Note: NMR data is sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000533 for (1R,2R,4R)-dihydrocarveol, which corresponds to the same relative stereochemistry.

Analytical Methodology for Stereochemical Analysis

Chiral Gas Chromatography (GC) is the primary method for the separation and quantification of the stereoisomers of dihydrocarvyl acetate.

Chiral GC Analysis Protocol

Caption: Experimental workflow for chiral GC analysis.

Recommended GC Conditions:

-

Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., CP Chirasil-DEX CB).[4]

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 230-250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C) at a rate of 2-5 °C/min. This allows for the separation of the different isomers.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

The elution order of the stereoisomers will depend on the specific chiral stationary phase used. It is recommended to run standards of known stereochemistry, if available, to confirm the peak assignments.

Conclusion

The stereochemistry of this compound is complex, with the (1R, 2R, 5R) configuration being the major isomer in commercial preparations derived from (R)-(-)-carvone. Understanding the stereochemical pathway from its chiral precursor and employing detailed analytical techniques like chiral GC are essential for the quality control and application of this important monoterpenoid in various industries. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Terpenoids Employing a “Benzannulation of Carvone” Strategy: Synthesis of (−)-Crotogoudin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

Navigating Solvent Selection: A Technical Guide to the Physicochemical Properties of (-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of (-)-dihydrocarvyl acetate (B1210297), a terpene-derived ester with potential applications as a green and effective solvent. The selection of an appropriate solvent is a critical decision in chemical synthesis, formulation development, and purification processes. A thorough understanding of a solvent's physical and chemical characteristics is paramount for process optimization, safety, and regulatory compliance. This document offers key data, detailed experimental methodologies, and visual workflows to aid researchers and professionals in evaluating (-)-dihydrocarvyl acetate for their specific applications.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a clear and concise reference for solvent evaluation.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexyl acetate | [1] |

| Synonyms | This compound, L-Dihydrocarvyl acetate | [2][3] |

| CAS Number | 20777-49-5 | [2][4] |

| Molecular Formula | C₁₂H₂₀O₂ | [2][4] |

| Molecular Weight | 196.29 g/mol | [2][4] |

| Appearance | Colorless to pale yellow, clear liquid | [5] |

| Odor | Sweet, floral, rose-like, slightly minty | [2][4] |

| Melting Point | Not available | [6] |

| Boiling Point | 232-234 °C at 760 mmHg | [2][4] |

| Density | 0.947 g/mL at 20 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.459 | [2][3][4] |

Table 2: Solvent and Safety Properties of this compound

| Property | Value | Reference(s) |

| Viscosity | Data not available; expected to be low | |

| Solubility in Water | Slightly soluble (Estimated: 8.307 mg/L at 25 °C) | |

| Solubility in Organic Solvents | Soluble in alcohol | |

| LogP (o/w) | 3.724 (estimated) | |

| Flash Point | 90.0 °C (194.0 °F) - Tag Closed Cup | |

| Vapor Pressure | 0.057 mmHg at 25 °C (estimated) |

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the principles and procedures for determining the key properties of this compound, referencing internationally recognized standards such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point

The boiling point of a liquid is a fundamental property that informs its volatility and potential applications. For a pure substance like this compound, a sharp boiling point is expected.

Methodology: A suitable method for determining the boiling point of fragrance ingredients is by using gas chromatography. This technique separates components of a mixture based on their boiling points and affinities for the stationary phase of the chromatography column.

Experimental Workflow for Boiling Point Determination via Gas Chromatography

Caption: Workflow for Boiling Point Determination using Gas Chromatography.

Measurement of Density

Density is a critical parameter for solvent selection, influencing mass transfer and fluid dynamics. The pycnometer method is a precise and widely used technique for determining the density of liquids.

Methodology: A pycnometer, a glass flask with a precisely known volume, is used. The density is calculated from the mass of the liquid that fills the pycnometer at a specific temperature.

Experimental Workflow for Density Measurement using a Pycnometer

Caption: Workflow for Density Determination using the Pycnometer Method.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Methodology: An Abbe refractometer is commonly used for this measurement. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale. Temperature control is crucial for accuracy.

Experimental Workflow for Refractive Index Measurement

Caption: Workflow for Refractive Index Measurement using a Refractometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for handling and storage.

Methodology: The Tag Closed-Cup method (ASTM D56) is a standard procedure for determining the flash point of volatile liquids.[2][7][8][9] A sample is heated in a closed cup, and a test flame is periodically introduced into the vapor space. The flash point is the temperature at which a flash is observed.

Logical Relationship for Flash Point Determination

Caption: Logical sequence leading to the determination of the flash point.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and biological activity.

Methodology: The OECD 107 shake flask method is a widely accepted protocol.[5][10][11] The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Experimental Workflow for LogP Determination (OECD 107)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. img.antpedia.com [img.antpedia.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. labsinus.com [labsinus.com]

- 8. koehlerinstrument.com [koehlerinstrument.com]

- 9. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 10. oecd.org [oecd.org]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

A Technical Guide to the Preliminary Insecticidal Screening of (-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarvyl acetate (B1210297) (DHCA) is a monoterpenoid acetate belonging to the p-menthane (B155814) class of organic compounds.[1] It is found in various plants, including Perilla frutescens and Zingiber officinale.[2] While extensively used as a flavoring and fragrance agent, the insecticidal potential of many such plant-derived monoterpenoids remains a promising area for discovery.[3][4] Compounds in this class often exhibit neurotoxic effects on insects, representing a valuable source for the development of novel bio-insecticides.

This technical guide outlines a comprehensive framework for the preliminary screening of (-)-dihydrocarvyl acetate for its insecticidal properties. Due to a scarcity of publicly available data on the specific insecticidal activity of DHCA, this document provides standardized, detailed experimental protocols and illustrative data based on established methodologies for analogous compounds. The workflows and potential mechanisms of action described herein are designed to provide a robust starting point for researchers initiating an investigation into this or similar molecules.

Experimental Protocols: Standardized Bioassays

A multi-tiered screening approach is essential to characterize the potential insecticidal activity of a test compound. The following protocols describe key bioassays for evaluating contact toxicity, fumigant toxicity, and repellent effects, primarily against common stored product pests such as the maize weevil (Sitophilus zeamais), which serve as excellent model organisms.[5][6]

Contact Toxicity: Filter Paper Impregnation Assay

This method assesses the toxicity of the compound upon direct contact with the insect's cuticle.

-

Objective: To determine the concentration-dependent mortality caused by topical exposure to the test compound.

-

Materials:

-

This compound (95-99% purity)

-

Acetone or ethanol (B145695) (analytical grade solvent)

-

Whatman No. 1 filter paper discs (sized to fit Petri dishes)

-

Petri dishes (e.g., 90 mm diameter)

-

Micropipette

-

Ventilated rearing chamber or incubator

-

Adult insects (Sitophilus zeamais, 1-2 weeks old, mixed sex)

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 100 mg/mL).

-

Create a serial dilution to obtain a range of desired concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 µL/cm²).

-

Apply 1 mL of each dilution evenly to a filter paper disc and place it in a Petri dish.

-

Prepare a control disc treated only with 1 mL of the solvent.

-

Allow the solvent to evaporate completely in a fume hood for 10-15 minutes.

-

Introduce a cohort of 20 adult insects into each Petri dish and seal the dish with Parafilm.

-

Place the dishes in an incubator set to standard conditions (e.g., 27±1°C, 75±5% relative humidity, in darkness).

-

Assess mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they show no movement when prodded with a fine brush.

-

Repeat the experiment three to five times for statistical validity.

-

Fumigant Toxicity Assay

This assay evaluates the compound's toxicity when inhaled by the insect as a vapor.

-

Objective: To determine the lethal concentration of the compound's volatile phase.

-

Materials:

-

This compound

-

Solvent (acetone)

-

Small filter paper strip (e.g., 2x2 cm)

-

Airtight glass jars or vials (e.g., 250 mL) with screw caps

-

Mesh or screen to hold insects away from the treated paper

-

Adult insects (S. zeamais)

-

-

Procedure:

-

Apply a specific volume of the pure compound or a dilution onto the small filter paper strip to achieve a target concentration in the air (e.g., 10, 20, 40, 80 µL/L air).

-

Affix the treated paper to the underside of the jar's cap.

-

Place 20 adult insects inside the jar, using a mesh platform to prevent direct contact with the paper.

-

Seal the jar tightly. A control jar should be prepared with solvent only.

-

Incubate under the same conditions as the contact assay.

-

Record mortality at 6, 12, and 24 hours.

-

Calculate the percentage of mortality and correct for control mortality using Abbott's formula if necessary.

-

Repellency: Area Preference Test

This bioassay measures the ability of the compound to deter insects from a treated area.

-

Objective: To quantify the repellent or attractant effect of the compound.

-

Materials:

-

Filter paper discs (90 mm)

-

Petri dishes (90 mm)

-

This compound and solvent

-

-

Procedure:

-

Cut a filter paper disc in half.

-

Apply 0.5 mL of a chosen concentration of DHCA solution to one half.

-

Apply 0.5 mL of solvent to the other half to serve as the control.

-

Allow both halves to dry completely before rejoining them in the Petri dish, ensuring a clear dividing line.

-

Release 20 adult insects in the center of the disc.

-

Seal the dish and keep it in the dark.

-

After a set time (e.g., 2 hours), count the number of insects on the treated half (Nt) and the control half (Nc).

-

Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100.

-

Positive PR values indicate repellency, while negative values indicate attraction.

-

Data Presentation and Analysis

All quantitative data should be systematically organized to facilitate analysis and comparison. Probit analysis is typically used to calculate lethal concentration (LC₅₀) or lethal dose (LD₅₀) values, which represent the concentration or dose required to cause 50% mortality in the test population.

Illustrative Data Tables

The following tables represent hypothetical outcomes for the preliminary screening of this compound.

Table 1: Illustrative Contact Toxicity of this compound against S. zeamais

| Concentration (µL/cm²) | Exposure Time (h) | Mean Mortality (%) | Corrected Mortality (%) |

| Control | 72 | 4 ± 1.5 | 0 |

| 0.05 | 72 | 25 ± 3.2 | 21.9 |

| 0.10 | 72 | 48 ± 4.1 | 45.8 |

| 0.20 | 72 | 75 ± 5.0 | 74.0 |

| 0.40 | 72 | 96 ± 2.5 | 95.8 |

| LC₅₀ (µL/cm²) | 72 | 0.11 | |

| LC₉₅ (µL/cm²) | 72 | 0.35 |

Table 2: Illustrative Fumigant Toxicity of this compound against S. zeamais

| Concentration (µL/L air) | Exposure Time (h) | Mean Mortality (%) | LC₅₀ (µL/L air) |

| Control | 24 | 2 ± 1.0 | - |

| 10 | 24 | 33 ± 4.5 | |

| 20 | 24 | 55 ± 3.8 | 18.5 |

| 40 | 24 | 89 ± 2.9 | |

| 80 | 24 | 100 ± 0.0 |

Table 3: Illustrative Repellent Activity of this compound against S. zeamais

| Concentration (µL/cm²) | Time (h) | Insects on Treated Half (Nt) | Insects on Control Half (Nc) | Percent Repellency (PR %) | Repellency Class |

| 0.05 | 2 | 7 | 13 | 30.0 | II |

| 0.10 | 2 | 4 | 16 | 60.0 | IV |

| 0.20 | 2 | 2 | 18 | 80.0 | V |

| 0.40 | 2 | 1 | 19 | 90.0 | V |

Repellency Class based on standard scales (e.g., Class V: >80% repellency).

Visualizing Workflows and Potential Mechanisms

Diagrams are crucial for representing complex processes and relationships clearly. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Screening Workflow

This diagram illustrates the logical flow of a preliminary insecticidal screening project.

Caption: Workflow for preliminary insecticidal screening.

Potential Neurological Targets for Monoterpenoids

While the specific mechanism of DHCA is unconfirmed, most insecticidal monoterpenoids interfere with neurotransmission. This diagram shows common molecular targets. The inhibition of acetylcholinesterase (AChE) and modulation of GABA-gated chloride channels are frequent modes of action for such compounds.[7][8]

Caption: Potential neurological targets for monoterpenoid insecticides.

References

- 1. Showing Compound Dihydrocarveol acetate (FDB021427) - FooDB [foodb.ca]

- 2. Dihydrocarvyl acetate, (-)- | C12H20O2 | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]

- 4. femaflavor.org [femaflavor.org]

- 5. Insecticidal toxicity of essential oil of Nepalese Acorus calamus (Acorales:Acoraceae) against Sitophilus zeamais (Coleoptera:Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azadirachtin-Mediated Responses in the Maize Weevil, Sitophilus zeamais (Coleoptera: Curculionidae) | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Assessment of Potential Antimicrobial Effects of (-)-Dihydrocarvyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the antimicrobial properties of isolated (-)-dihydrocarvyl acetate (B1210297) is limited in publicly available scientific literature. This document provides an initial assessment based on its presence as a constituent in Mentha spicata (spearmint) essential oil, which has demonstrated antimicrobial activity. The findings presented here pertain to the essential oil as a whole, and the specific contribution of (-)-dihydrocarvyl acetate to this activity has not been definitively established.

Introduction

This compound is a monoterpene ester found in the essential oils of various aromatic plants, notably spearmint (Mentha spicata). While the antimicrobial properties of many individual terpenes and their derivatives are well-documented, this compound has not been extensively studied in isolation. However, its presence in essential oils with known antimicrobial efficacy, such as that of Mentha spicata, suggests it may contribute to the overall biological activity. Mentha spicata essential oil has been investigated for its inhibitory effects against a range of pathogenic bacteria and fungi. This guide summarizes the existing data on the antimicrobial effects of Mentha spicata essential oil, with a focus on studies that identify this compound as a component, providing a foundational understanding for future research into its specific antimicrobial potential.

Chemical Composition of Mentha spicata Essential Oil

The chemical composition of Mentha spicata essential oil can vary significantly based on geographical origin, harvest time, and extraction method. Carvone and limonene (B3431351) are typically the most abundant compounds. This compound is generally present as a minor component.

Table 1: Chemical Composition of Mentha spicata Essential Oil from Turkey [1]

| Compound | Percentage (%) |

| Carvone | 48.4 |

| 1,8-Cineole | 21.3 |

| β-Pinene | 3.5 |

| β-Caryophyllene | 3.3 |

| trans-Dihydrocarvone | 2.9 |

| Dihydrocarvyl acetate | 1.3 |

| α-Pinene | 1.2 |

| Myrcene | 1.5 |

| Linalool | 0.7 |

| Terpinen-4-ol | 0.6 |

| α-Terpineol | 0.4 |

| Piperitenone | 0.7 |

Antimicrobial Activity of Mentha spicata Essential Oil

The antimicrobial activity of Mentha spicata essential oil has been evaluated against various microorganisms using methods such as disc diffusion and broth microdilution to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.

Antibacterial and Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Mentha spicata Essential Oil [1]

| Microorganism | Strain | MIC (µL/mL) |

| Escherichia coli | ATCC 25922 | 125 |

| Staphylococcus aureus | ATCC 25923 | 250 |

| Pseudomonas aeruginosa | ATCC 27853 | >500 |

| Enterococcus faecalis | ATCC 29212 | >500 |

| Candida albicans | ATCC 10231 | 125 |

| Candida tropicalis | ATCC 13803 | 125 |

Table 3: Zone of Inhibition of Mentha spicata Essential Oil against Pathogenic Bacteria [2]

| Bacterial Strain | 2.5% Oil Conc. (mm) | 5% Oil Conc. (mm) | 10% Oil Conc. (mm) | 20% Oil Conc. (mm) |

| Staphylococcus aureus | 8 | 10 | 14 | 16 |

| Staphylococcus saprophyticus | - | - | - | - |

| Streptococcus pyogenes | 10 | 12 | 15 | 18 |

| Escherichia coli | 12 | 14 | 16 | 20 |

| Klebsiella pneumoniae | 12 | 15 | 18 | 22 |

| Proteus mirabilis | 10 | 12 | 14 | 16 |

| Pseudomonas aeruginosa | 14 | 16 | 20 | 24 |

Experimental Protocols

Essential Oil Extraction by Hydrodistillation

The extraction of essential oil from the aerial parts of Mentha spicata is commonly performed using a Clevenger-type apparatus.

-

Plant Material Preparation: The aerial parts of the plant are air-dried.

-

Hydrodistillation: A specific weight of the dried plant material (e.g., 200 g) is mixed with a larger volume of distilled water (e.g., 1500 mL) in a flask.

-

Extraction Process: The mixture is heated, and the steam, carrying the volatile essential oil components, is condensed. The process is typically run for a set duration (e.g., 4 hours).[2]

-

Oil Separation and Storage: The collected oil is separated from the aqueous layer, dried over anhydrous sodium sulfate, and stored in a sealed, dark container at low temperatures (e.g., -4°C) until analysis.[2]

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: Bacterial or fungal strains are cultured on a suitable agar (B569324) medium (e.g., Nutrient Agar or Sabouraud Dextrose Agar). A microbial suspension is prepared in sterile saline to a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton Agar plate.

-

Application of Essential Oil:

-

Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the essential oil, often at different concentrations, is added to each well.[2]

-

Disc Diffusion: Sterile paper discs are impregnated with the essential oil and placed on the agar surface.

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of growth inhibition around the well or disc is measured in millimeters.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Essential Oil Dilutions: Serial twofold dilutions of the essential oil are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. An emulsifying agent like Dimethyl Sulfoxide (DMSO) may be used to aid in the dispersion of the oil in the aqueous medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of the essential oil at which there is no visible growth (turbidity) in the well.

-

Controls: Positive (broth with inoculum, no oil) and negative (broth only) controls are included.

Visualized Workflows and Pathways

Caption: Workflow for Extraction and Antimicrobial Assessment of Essential Oil.

References

Unveiling the Safety Profile of (-)-Dihydrocarvyl Acetate: A Preliminary Assessment

For Researchers, Scientists, and Drug Development Professionals

Toxicological Data Summary

The available toxicological data for (-)-dihydrocarvyl acetate (B1210297) primarily consists of acute toxicity studies and regulatory evaluations. These findings suggest a low potential for acute toxicity.

| Parameter | Test Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [2][3] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [2][3] |

Regulatory Safety Assessments

Regulatory bodies have evaluated the safety of dihydrocarvyl acetate for its use in consumer products.

| Organization | Assessment Summary |

| Flavor and Extract Manufacturers Association (FEMA) | Generally Recognized as Safe (GRAS) as a flavoring ingredient.[4] |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | No safety concern at current levels of intake when used as a flavoring agent. |

| Research Institute for Fragrance Materials (RIFM) | A safety assessment concluded that it is not expected to be genotoxic based on data from read-across analogs. |

It is important to note that much of the safety evaluation, particularly for genotoxicity, has been conducted using a "read-across" approach, where data from structurally similar compounds are used to infer the properties of (-)-dihydrocarvyl acetate.

General Experimental Workflow for Cellular Toxicity Assessment

While specific in-vitro toxicity studies on this compound are not publicly available, a standard workflow for assessing the cellular toxicity of a compound is presented below. This generalized protocol serves as a guide for researchers designing studies to investigate the cytotoxic and genotoxic potential of substances like this compound.

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for the key assays mentioned in the workflow diagram. These are intended to provide a foundational understanding for researchers.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

-

MTT Incubation: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Micronucleus Assay

-

Cell Treatment: Treat cells with a range of concentrations of the test compound, including a positive and negative control. The treatment duration should cover at least one cell cycle.

-

Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control.

Signaling Pathway Analysis

Currently, there is no published research that elucidates the specific cellular signaling pathways affected by this compound. Future research in this area would be invaluable for a more complete understanding of its biological activity and potential toxicological mechanisms. A general approach to investigating signaling pathway modulation would involve techniques such as Western blotting for key signaling proteins, reporter gene assays, or transcriptomic analysis (e.g., RNA-seq) following cell exposure to the compound.

Conclusion and Future Directions

The existing data suggests that this compound has low acute toxicity and is not genotoxic based on read-across assessments. However, the absence of dedicated in-vitro cellular toxicity studies represents a significant data gap. For a more thorough safety assessment, particularly for novel applications in drug development, further research is warranted. This should include comprehensive cytotoxicity screening across various cell lines, detailed genotoxicity studies using a battery of in-vitro assays, and investigation into the potential mechanisms of action, including effects on cellular signaling pathways. Such data would provide a more complete and robust understanding of the cellular and molecular effects of this compound.

References

(-)-Dihydrocarvyl acetate as a potential biomarker in plant metabolomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolomics has emerged as a powerful tool in understanding the intricate biochemical landscape of plants. The identification of specific biomarkers is crucial for diagnosing plant health, monitoring stress responses, and discovering novel bioactive compounds. (-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid, has been identified as a constituent of several aromatic plants. This technical guide explores the potential of (-)-Dihydrocarvyl acetate as a biomarker in plant metabolomics. We delve into its chemical properties, biosynthetic pathway, and known occurrences. Furthermore, we provide detailed experimental protocols for its extraction and quantification and present a hypothetical framework for its validation as a stress-related biomarker. This document serves as a comprehensive resource for researchers investigating novel biomarkers in plant science and drug development.

Introduction

Plant metabolomics is the comprehensive analysis of the complete set of small molecules (metabolites) within a plant or its tissues. These metabolites provide a direct snapshot of the plant's physiological state, making them excellent candidates for biomarkers. Biomarkers can indicate exposure to biotic or abiotic stress, developmental stages, or the presence of desirable traits. Terpenoids, a large and diverse class of plant secondary metabolites, are particularly significant in this context due to their roles in plant defense, communication, and adaptation to environmental changes.[1][2][3]

This compound is a monoterpenoid ester that contributes to the characteristic aroma of plants such as spearmint. While primarily utilized in the flavor and fragrance industries, its role within the plant's metabolic network, particularly in response to stress, remains largely unexplored. This guide aims to consolidate the existing knowledge on this compound and propose a systematic approach to investigate its potential as a biomarker in plant metabolomics.

Chemical and Physical Properties of this compound

This compound is a clear, colorless liquid with a sweet, floral, and slightly minty odor.[1][2] Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| CAS Number | 20777-49-5 | [1] |

| Appearance | Clear colorless liquid | [2] |

| Odor | Sweet, floral, rose-like, slightly minty | [1][2] |

| Boiling Point | 232-234 °C | [1] |

| Density | 0.947 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.459 | [1] |

| Flash Point | 90 °C (194 °F) | [1] |

Occurrence in the Plant Kingdom

This compound has been reported as a constituent in the essential oils of several plant species. Its presence is particularly noted in the Lamiaceae and Apiaceae families.

Table 2: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Mentha spicata (Spearmint) | Lamiaceae | Essential Oil, Leaf | [1][2][5][6] |

| Apium graveolens (Celery) | Apiaceae | [1][2] | |

| Perilla frutescens | Lamiaceae | [4] | |

| Acorus calamus | Acoraceae | [4] | |

| Zingiber officinale (Ginger) | Zingiberaceae | [4] |

Biosynthesis of this compound in Plants

As a monoterpenoid, this compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[7] This pathway produces the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the precursor for all monoterpenes. The specific enzymatic steps leading to this compound from GPP involve terpene synthases and subsequent modification reactions, likely including reduction and acetylation of a dihydrocarveol (B1210190) intermediate.

Caption: General overview of the terpenoid biosynthesis pathways in plants.

Rationale for this compound as a Potential Biomarker

Volatile terpenoids are known to be involved in plant responses to both biotic and abiotic stress.[1] Their emission can be induced by herbivory, pathogen attack, high temperatures, or drought.[8] This stress-induced volatility makes them prime candidates for non-invasive biomarkers of plant health. As a volatile monoterpenoid, the levels of this compound may fluctuate in response to environmental stimuli. A quantifiable change in its emission or tissue concentration could serve as a specific indicator of a particular stress condition.

Experimental Protocols

To investigate the potential of this compound as a biomarker, a robust and validated experimental workflow is essential. The following protocols provide a framework for the extraction, detection, and quantification of this compound in plant tissues.

Plant Material and Stress Application (Hypothetical Study)

-

Plant Species: Mentha spicata (spearmint) is a suitable model organism due to its known production of this compound.

-

Growth Conditions: Plants should be grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod) to minimize variability.

-

Stress Treatments:

-

Biotic Stress: Infestation with a common herbivore (e.g., spider mites) or inoculation with a pathogen.

-

Abiotic Stress: Drought stress (withholding water for a defined period) or heat stress (exposure to elevated temperatures).

-

-

Sampling: Leaf tissues should be collected at multiple time points post-treatment and immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and sensitive method for the extraction of volatile and semi-volatile compounds from a sample matrix.

-

Sample Preparation: A defined weight of frozen, ground plant tissue (e.g., 100 mg) is placed in a headspace vial.

-

Internal Standard: Addition of a known concentration of an internal standard (e.g., a non-native, stable isotope-labeled monoterpenoid) is crucial for accurate quantification.

-

Incubation: The vial is incubated at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set duration (e.g., 30 minutes) to adsorb the volatile compounds.[9]

-

Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation and identification of volatile compounds.[10]

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C (splitless mode).

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/minute, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: The concentration is determined by creating a calibration curve using known concentrations of the this compound standard and the internal standard.

Caption: Proposed workflow for biomarker validation.

Signaling Pathways

The production of terpenoids in response to stress is regulated by complex signaling networks involving phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA).[3] These signaling molecules can activate transcription factors that upregulate the expression of genes encoding enzymes in the terpenoid biosynthesis pathway, leading to an increased production of specific terpenoids.

Caption: Simplified stress-induced terpenoid signaling pathway.

Data Presentation and Interpretation

Quantitative data from the GC-MS analysis should be compiled into tables for clear comparison across different treatments and time points.

Table 3: Hypothetical Quantitative Data for this compound under Stress

| Treatment | Time Point | This compound (ng/g fresh weight) |

| Control | 0 h | 50.2 ± 4.5 |

| Control | 24 h | 52.1 ± 5.1 |

| Control | 48 h | 49.8 ± 4.8 |

| Drought Stress | 24 h | 150.7 ± 12.3 |

| Drought Stress | 48 h | 255.4 ± 20.1 |

| Herbivore Stress | 24 h | 95.3 ± 8.7 |

| Herbivore Stress | 48 h | 120.6 ± 10.5 |

* Indicates a statistically significant difference compared to the control at the same time point (p < 0.05).

Statistical analysis (e.g., ANOVA, t-test) is crucial to determine if the observed changes in this compound concentrations are statistically significant. A consistent and significant increase or decrease in its levels in response to a specific stress would support its potential as a biomarker.

Conclusion and Future Directions

This compound presents an intriguing candidate as a potential biomarker in plant metabolomics. Its volatile nature and classification as a monoterpenoid suggest its likely involvement in plant stress responses. This guide has provided a comprehensive overview of its properties and a detailed framework for its investigation as a biomarker.

Future research should focus on:

-

Broadening the Scope: Investigating the response of this compound to a wider range of biotic and abiotic stressors across different plant species.

-

Field Studies: Validating the findings from controlled environment studies in field conditions to assess its reliability as a biomarker in agriculture.

-

Elucidating its Function: Investigating the specific biological role of this compound in plant defense and signaling.

By systematically exploring the potential of this compound, researchers can contribute to the development of novel tools for monitoring plant health and for the discovery of new bioactive compounds with applications in agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. journalssystem.com [journalssystem.com]

- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite profiling of tissues of Acorus calamus and Acorus tatarinowii rhizomes by using LMD, UHPLC-QTOF MS, and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant Mentha spicata (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 6. Plant Mentha spicata (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Induction by caterpillars of stored and emitted volatiles in terpene chemotypes from populations of wild cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarvyl acetate (B1210297) is a valuable chiral building block and a significant fragrance and flavoring agent. Its enantioselective synthesis is of great interest for ensuring high purity and desired sensory properties. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-dihydrocarvyl acetate, primarily focusing on a highly efficient biocatalytic approach starting from (R)-(+)-carvone. This method offers excellent stereoselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis.

The synthesis involves a two-step process:

-

Biocatalytic Reduction of (R)-(+)-Carvone: The endocyclic double bond of (R)-(+)-carvone is stereoselectively reduced to yield (-)-dihydrocarveol (B1197605) using a whole-cell biocatalyst.

-

Acetylation of (-)-Dihydrocarveol: The resulting (-)-dihydrocarveol is then acetylated to produce the final product, this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Biocatalytic Reduction of (R)-(+)-Carvone

| Parameter | Value | Reference |

| Starting Material | (R)-(+)-Carvone | [1][2] |

| Biocatalyst | E. coli whole cells expressing ene reductase | [1][2] |

| Substrate Concentration | 300 mM | [1][3] |

| Product | (2R,5R)-dihydrocarvone | [1][2] |

| Product Concentration | 287 mM | [2] |

| Yield | 95.6% | [2][3] |

| Diastereomeric Excess (d.e.) | 95.4% | [2] |

| Reaction Time | 5 hours | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol [4] |

| Appearance | Clear, colorless liquid[5] |

| Odor | Floral, rosy, sweet, minty[5][6] |

| Boiling Point | 232-234 °C[5] |

| Density | 0.947 g/mL at 20 °C[4] |

| Refractive Index | n20/D 1.459[5] |

Experimental Protocols

Part 1: Biocatalytic Reduction of (R)-(+)-Carvone to (-)-Dihydrocarveol

This protocol is adapted from methodologies employing whole-cell biocatalysts expressing ene-reductases for the asymmetric reduction of (R)-carvone[1][2][3].

Materials:

-

(R)-(+)-Carvone

-

Recombinant E. coli cells expressing a suitable ene reductase (e.g., from Nostoc sp. PCC7120) and a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase)[1][2]

-

Growth medium (e.g., LB or a defined mineral medium)

-

Inducer for protein expression (e.g., IPTG)

-

Sodium phosphate (B84403) buffer (0.3 M, pH 7.0)[3]

-

Sodium formate[3]

-

Amberlite® XAD4 resin[2]

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Stirred-tank bioreactor or shaker flasks

Procedure:

-

Cultivation of Biocatalyst:

-

Inoculate a suitable volume of growth medium with the recombinant E. coli strain.

-

Incubate at the optimal temperature (e.g., 37 °C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).

-

Induce the expression of the ene reductase and cofactor regeneration enzymes by adding the appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25 °C) for a specified period (e.g., 12-16 hours).

-

Harvest the cells by centrifugation and wash them with phosphate buffer. The resulting cell paste is the whole-cell biocatalyst.

-

-

Biotransformation:

-

In a stirred-tank bioreactor or a shaker flask, prepare the reaction mixture containing sodium phosphate buffer, sodium formate (as a co-substrate for cofactor regeneration), and the harvested E. coli cells (biocatalyst)[3].

-

Add Amberlite® XAD4 resin to the reaction mixture. This resin serves as a reservoir for the substrate and sequesters the product, reducing potential toxicity to the cells[2].

-

Add (R)-(+)-carvone to the reaction mixture to a final concentration of 300 mM[3].

-

Maintain the reaction at a controlled temperature (e.g., 25 °C) with agitation for 5-9 hours[2][3].

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, separate the cells and the resin from the reaction medium by centrifugation or filtration.

-

Extract the product from the resin and the aqueous phase using an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (-)-dihydrocarveol.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Part 2: Acetylation of (-)-Dihydrocarveol to this compound

This is a standard acetylation procedure.

Materials:

-

(-)-Dihydrocarveol (from Part 1)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) or another suitable base catalyst (e.g., DMAP)

-

Dichloromethane (B109758) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the purified (-)-dihydrocarveol in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride and a catalytic amount of pyridine to the stirred solution.

-

-

Reaction Execution:

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation to obtain pure this compound.

-

Mandatory Visualizations

Caption: Experimental workflow for the enantioselective synthesis.

Caption: Reaction pathway from (R)-(+)-carvone.

References

- 1. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (-)-乙酸二氢香芹酯 mixture of isomers, ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. perfumersworld.com [perfumersworld.com]

(-)-Dihydrocarvyl Acetate: A Versatile Chiral Building Block in the Synthesis of Complex Natural Products

Introduction: (-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid readily available from the chiral pool, has emerged as a valuable and versatile starting material in the enantioselective synthesis of complex natural products. Its inherent chirality, derived from naturally abundant precursors like (-)-carvone, provides a strategic advantage in constructing intricate molecular architectures with high stereochemical control. This application note explores the utility of (-)-dihydrocarvyl acetate and its close derivatives as chiral building blocks, with a focus on its application in the total synthesis of sesquiterpenes, providing detailed protocols for key transformations.

Application in the Enantioselective Synthesis of (-)-Tochuinyl Acetate and (-)-Dihydrotochuinyl Acetate

A significant application of a chiral building block derived from the p-menthane family is demonstrated in the enantioselective total synthesis of the marine natural products (-)-tochuinyl acetate and (-)-dihydrotochuinyl acetate. While the synthesis may not directly commence from this compound itself, it utilizes a closely related chiral precursor that can be accessed from this family of compounds. The synthetic strategy highlights the utility of these chiral synthons in establishing key stereocenters in complex target molecules.

The general synthetic approach involves the construction of a highly substituted cyclopentane (B165970) ring, a common structural motif in many sesquiterpenes. The chirality embedded in the p-menthane framework is effectively transferred to the target molecule through a series of stereocontrolled reactions.

Experimental Protocols

The following protocols provide illustrative examples of how a chiral building block conceptually related to this compound can be manipulated in a synthetic sequence.

Protocol 1: Preparation of a Chiral Cyclopentanone (B42830) Intermediate

This protocol outlines a general method for the construction of a chiral cyclopentanone, a key intermediate in the synthesis of various sesquiterpenes. This transformation is analogous to the initial steps in the synthesis of molecules like β-cuparenone, starting from a p-menthane derivative.

Reaction Scheme:

Caption: Synthetic route to a chiral cyclopentanone intermediate.

Materials:

-

p-Menthane derivative (e.g., (-)-dihydrocarvone)

-

n-Butyllithium in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide (MeI)

-

Ozone (O₃)

-

Methanol (MeOH), anhydrous

-

Zinc dust (Zn)

-

Acetic acid (AcOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

α-Methylation:

-